

Ladanein (4',7-dimethylscutellarein): A Technical Guide to Identification, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ladanein*

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Abstract

Ladanein (4',7-dimethylscutellarein) is a methoxylated flavone found in various plant species, notably within the *Salvia* and *Marrubium* genera. This document provides a comprehensive technical overview of **Ladanein**, detailing its identification, characterization, and significant biological activities. It includes detailed experimental protocols for its synthesis, isolation, and for the evaluation of its antioxidant, cytotoxic, and antiviral properties. Furthermore, this guide explores the molecular mechanisms underlying **Ladanein**'s bioactivity, with a focus on its modulation of key cellular signaling pathways, including its well-documented role as a potent inhibitor of Hepatitis C Virus (HCV) entry. All quantitative data is presented in structured tables, and complex biological and experimental workflows are visualized using diagrams in the DOT language.

Identification and Characterization of Ladanein

Ladanein, systematically named 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one, is a dimethoxyflavone derived from scutellarein.^[1] Its chemical structure and properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₄ O ₆	[1]
Molecular Weight	314.29 g/mol	[1]
Monoisotopic Mass	314.07903816 Da	[1]
IUPAC Name	5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one	[1]
Synonyms	4',7-dimethylscutellarein, Scutellarein 4',7-dimethyl ether	[1]
Natural Sources	Salvia sharifii, Marrubium peregrinum, Marrubium vulgare	[2][3]

Spectroscopic Characterization

The structural elucidation of **Ladanein** is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for determining the precise arrangement of protons and carbons in the **Ladanein** molecule. While specific spectral data from the cited literature (Tóth et al., 2007) was not directly retrieved, the expected chemical shifts can be inferred from the general knowledge of flavonoid structures.

- ¹H NMR: The proton NMR spectrum of **Ladanein** would be expected to show distinct signals for the aromatic protons on the A and B rings, a characteristic singlet for the C3-H of the flavone core, and singlets for the two methoxy groups.
- ¹³C NMR: The carbon NMR spectrum would display signals for all 17 carbons, with the carbonyl carbon (C4) appearing significantly downfield. The chemical shifts of the aromatic carbons would be influenced by the hydroxyl and methoxy substituents.

1.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Ladanein**, confirming its elemental composition. The high-resolution mass spectrum will show a molecular ion peak corresponding to its monoisotopic mass.^[1] The fragmentation pattern of flavonoids is well-characterized and typically involves retro-Diels-Alder (RDA) reactions of the C-ring, leading to characteristic fragment ions that can help confirm the substitution pattern on the A and B rings.

Biological Activities and Quantitative Data

Ladanein exhibits a range of biological activities, with notable antioxidant, cytotoxic, and antiviral properties.

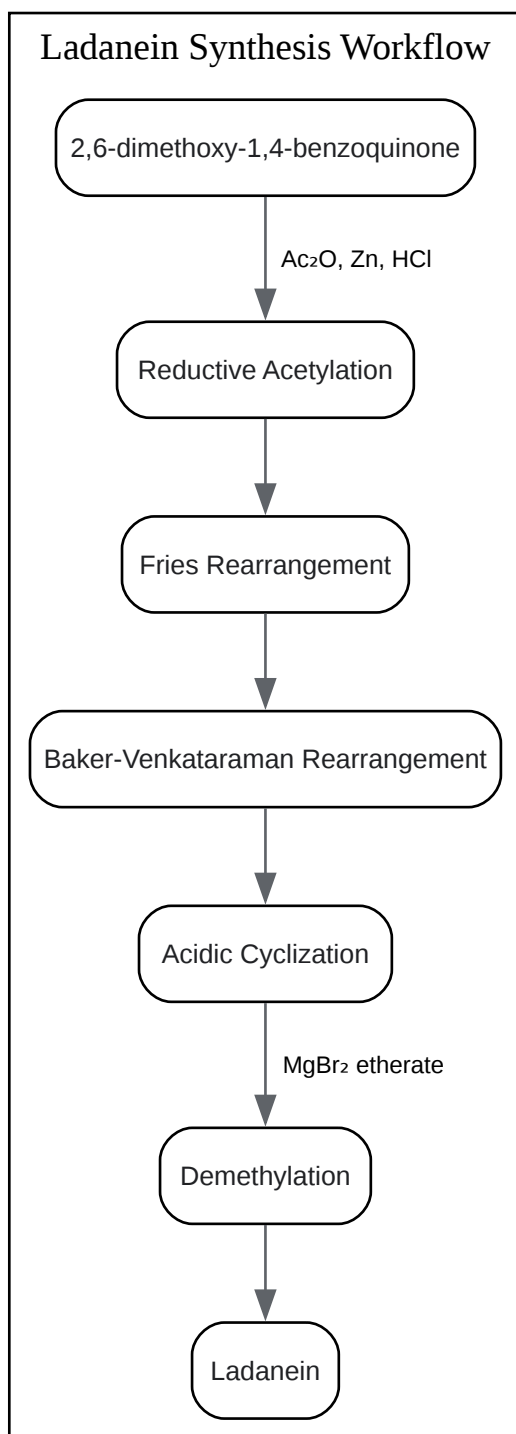
Activity	Assay	Cell Line / System	IC ₅₀ / Activity	Reference
Antioxidant	DPPH radical scavenging	-	5.3 ± 0.3 µg/mL	^[2]
Antiviral (HCV)	HCV pseudoparticle (HCVpp) entry inhibition	Huh-7 cells	2.5 µM	^[4]
Cytotoxicity	Cell proliferation assay	HT-29 (colon carcinoma)	Decrease in proliferation observed	^[2]
Cell proliferation assay	T47D (breast ductal carcinoma)	Decrease in proliferation observed	^[2]	
Cytotoxicity assay	K562, K562R (imatinib-resistant), 697 (human leukemia)	Moderate activity (20-40 µM)	^[3] ^[5]	

Experimental Protocols

This section provides detailed methodologies for the synthesis, isolation, and biological evaluation of **Ladanein**.

Synthesis of Ladanein

A six-step, high-yield synthesis of **Ladanein** has been reported, avoiding chromatographic purification. The workflow is summarized below.



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Ladanein Synthesis Workflow Diagram

Protocol: A detailed, step-by-step protocol for the synthesis of **Ladanein** is described by Martin-Benlloch et al. (2014). The process starts with 2,6-dimethoxy-1,4-benzoquinone and proceeds through reductive acetylation, Fries rearrangement, Baker-Venkataraman rearrangement to build the flavone skeleton, followed by acidic cyclization and a final demethylation step to yield **Ladanein** with an overall yield of 51%.[\[2\]](#)[\[4\]](#)

Isolation from Natural Sources

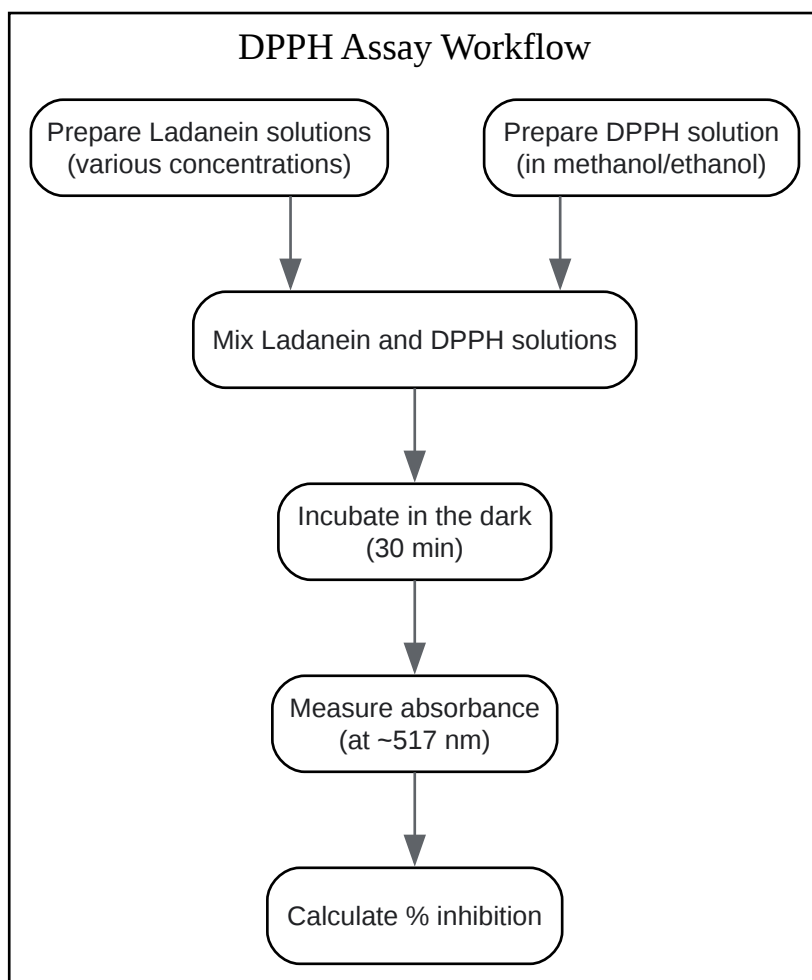
Ladanein can be isolated from plant sources like *Salvia sharifii*.

Protocol:

- Extraction: Air-dried and ground aerial parts of the plant are extracted with an ethyl acetate-methanol (1:1) mixture at room temperature.[\[2\]](#)
- Fractionation: The crude extract is subjected to column chromatography on silica gel.[\[2\]](#)
- Purification: Fractions containing **Ladanein** are identified by Thin Layer Chromatography (TLC) and further purified by repeated column chromatography or recrystallization to yield pure **Ladanein**.[\[2\]](#)

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of **Ladanein** to scavenge the stable DPPH free radical.



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DPPH Assay Workflow Diagram

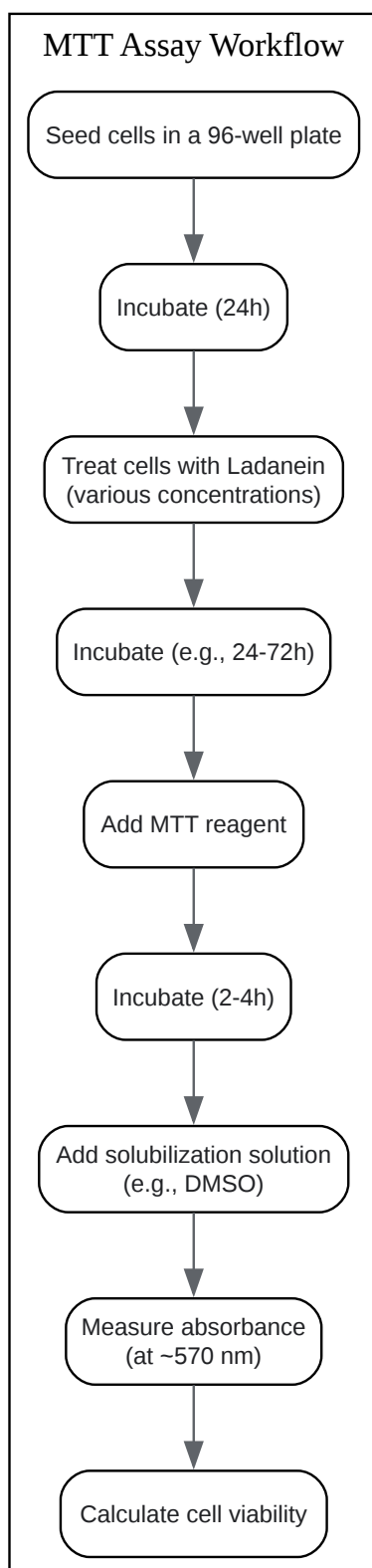
Protocol:

- Prepare a stock solution of DPPH in methanol or ethanol.
- Prepare serial dilutions of **Ladanein**.
- In a 96-well plate or test tubes, add a fixed volume of the DPPH solution to each well/tube.
- Add different concentrations of the **Ladanein** solutions to the respective wells/tubes.
- Incubate the mixture in the dark at room temperature for 30 minutes.

- Measure the absorbance at approximately 517 nm using a spectrophotometer.
- The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] * 100$

MTT Assay (Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.



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MTT Assay Workflow Diagram

Protocol:

- Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
- Treat the cells with various concentrations of **Ladanein** and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
- Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
- Measure the absorbance at approximately 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the untreated control cells.

HCV Pseudoparticle (HCVpp) Entry Assay

This assay is used to assess the ability of **Ladanein** to inhibit the entry of HCV into host cells.

Protocol:

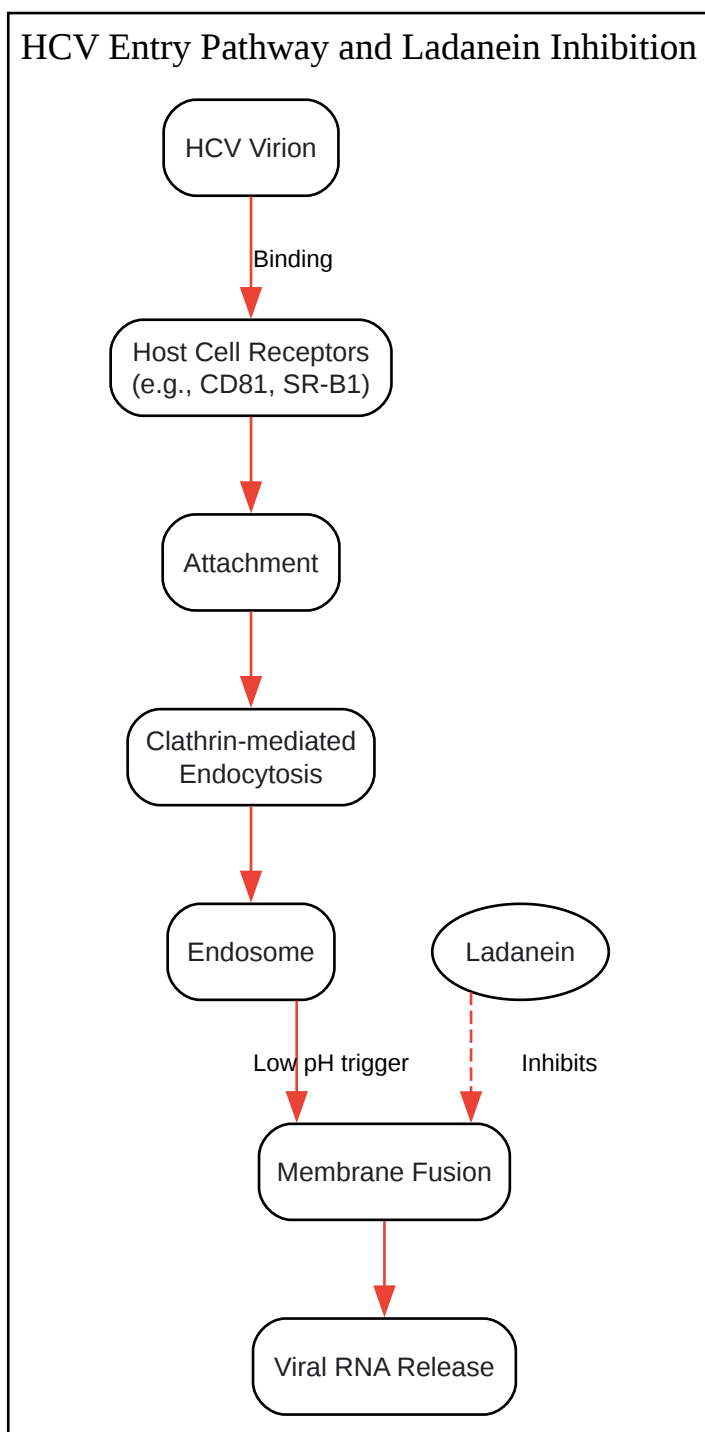
- HCVpp Production: Co-transfect HEK293T cells with plasmids encoding the HCV E1/E2 envelope proteins, a retroviral gag-pol packaging construct, and a reporter gene (e.g., luciferase).
- Cell Seeding: Seed target cells (e.g., Huh-7) in a 96-well plate.
- Inhibition: Pre-incubate the HCVpp with various concentrations of **Ladanein** for 1 hour at 37°C.
- Infection: Add the **Ladanein**-HCVpp mixture to the target cells and incubate for 4-6 hours.
- Reporter Gene Assay: After 48-72 hours, lyse the cells and measure the reporter gene activity (e.g., luciferase signal).
- Data Analysis: The percentage of entry inhibition is calculated relative to the untreated control.

Signaling Pathways Modulated by Ladanein

The biological effects of **Ladanein** are mediated through its interaction with several key cellular signaling pathways.

Antiviral Activity: HCV Entry Inhibition

Ladanein is a potent inhibitor of HCV entry, acting at a post-attachment step. This process is influenced by pH and the presence of iron (Fe(III)).



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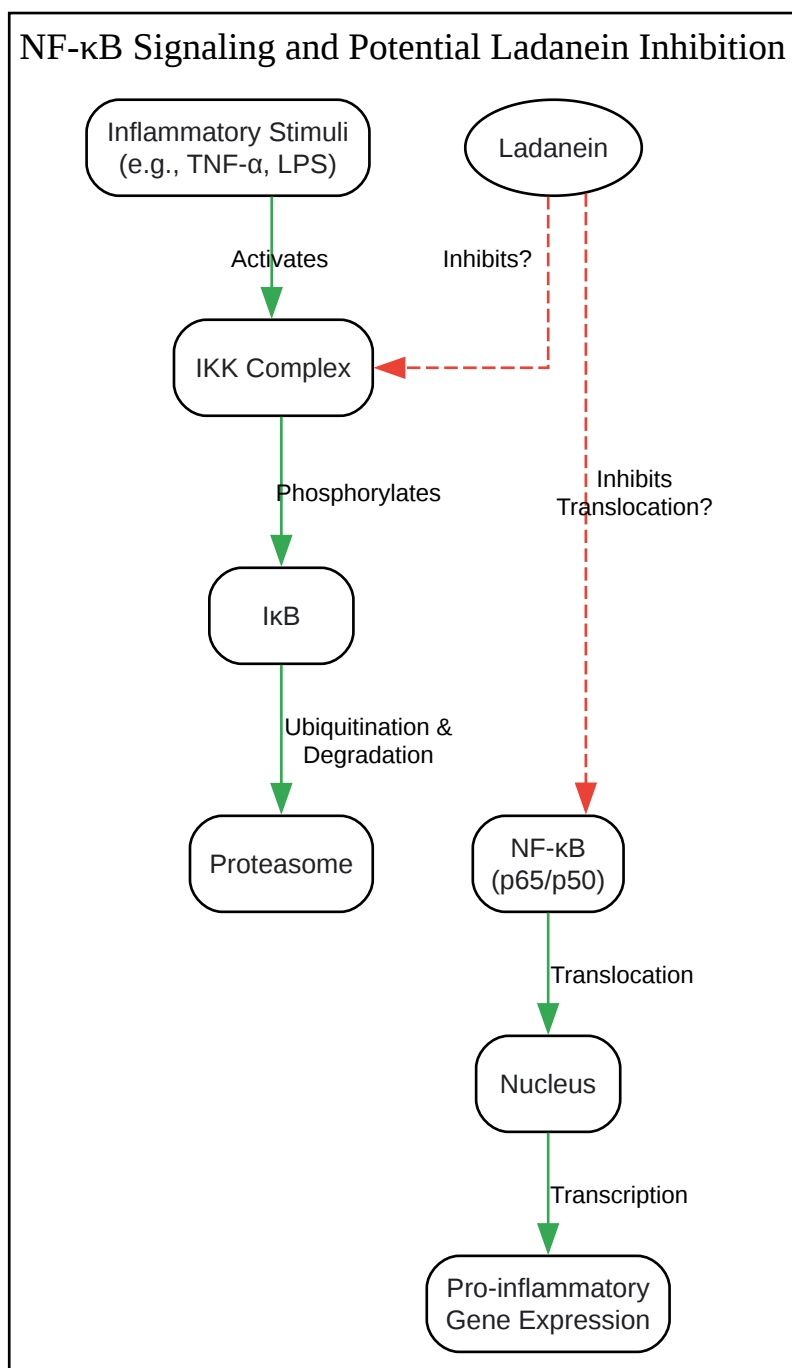
HCV Entry Inhibition by **Ladanein**

Anti-inflammatory and Anticancer Activity: Modulation of NF- κ B, MAPK, and PI3K/Akt Pathways

While specific quantitative data for **Ladanein**'s direct inhibition of kinases in these pathways is limited, flavonoids, in general, are known to modulate these key signaling cascades.

4.2.1. NF- κ B Signaling Pathway

The NF- κ B pathway is a critical regulator of inflammation and cell survival. Flavonoids can inhibit this pathway at multiple levels.

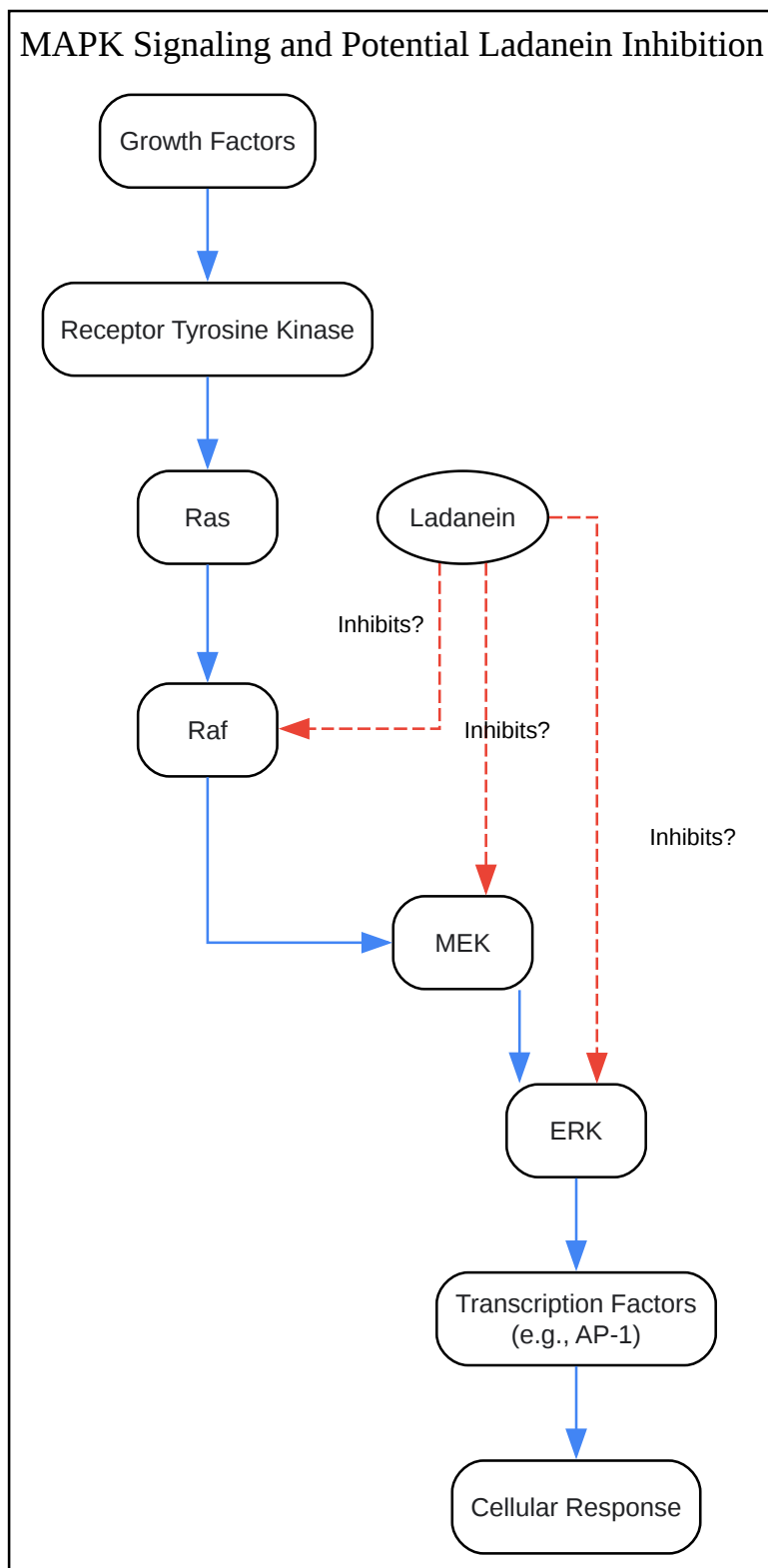


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Potential Inhibition of NF- κ B Pathway by **Ladanein**

4.2.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis.

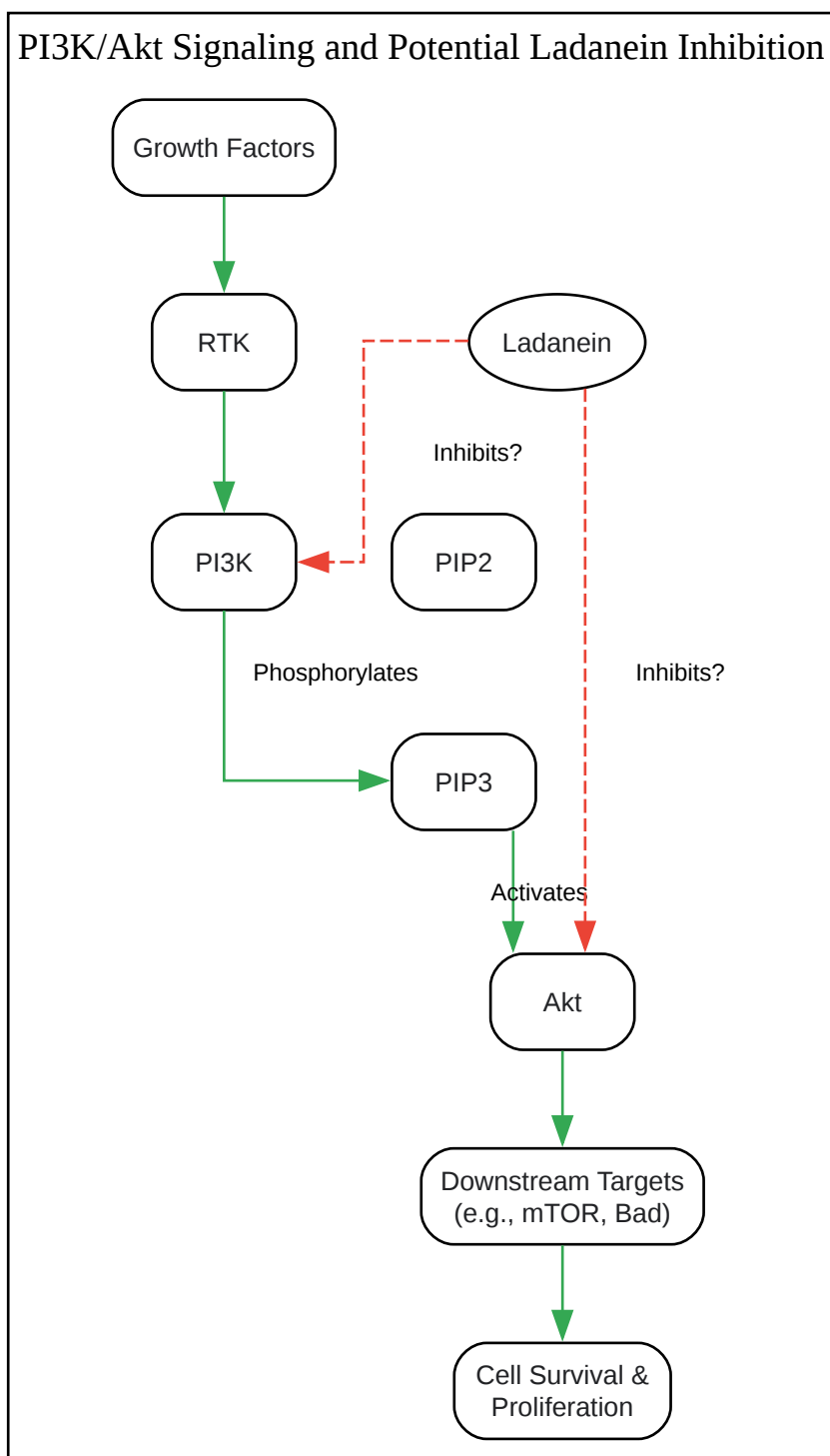


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Potential Inhibition of MAPK Pathway by **Ladanein**

4.2.3. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation.



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Potential Inhibition of PI3K/Akt Pathway by **Ladanein**

Conclusion

Ladanein is a promising natural product with a well-defined chemical structure and significant, quantifiable biological activities. Its potent antiviral effect against HCV, coupled with its antioxidant and cytotoxic properties, makes it a molecule of interest for further drug development. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize, isolate, and evaluate the biological effects of **Ladanein**. Further research is warranted to elucidate the precise molecular targets of **Ladanein** within the NF- κ B, MAPK, and PI3K/Akt signaling pathways to fully understand its therapeutic potential in inflammatory diseases and cancer.

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- To cite this document: BenchChem. [Ladanein (4',7-dimethylscutellarein): A Technical Guide to Identification, Characterization, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674318#ladanein-4-7-dimethylscutellarein-identification-and-characterization]

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